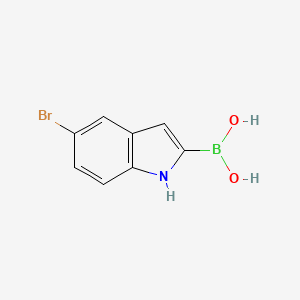

(5-bromo-1H-indol-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-bromo-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTZTULSEGBGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696180 | |

| Record name | (5-Bromo-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107627-19-9 | |

| Record name | (5-Bromo-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 1h Indol 2 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. mdpi.comtcichemicals.comnih.gov This reaction typically involves the coupling of an organoboron compound, such as (5-bromo-1H-indol-2-yl)boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov The versatility and mild reaction conditions of the Suzuki-Miyaura coupling have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products. tcichemicals.comnih.gov

(5-bromo-1H-indol-2-yl)boronic acid serves as a key building block in these reactions, allowing for the introduction of the 5-bromo-1H-indol-2-yl moiety into a variety of organic structures. This is particularly valuable for creating biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. nih.govnih.gov

Mechanistic Considerations: Oxidative Addition, Transmetalation, Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: mdpi.comlibretexts.orghandwiki.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step generally follows the order I > Br > Cl. youtube.com

Transmetalation: This is often the rate-determining step of the reaction. chembites.org It involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻). chembites.orgdeepdyve.com This borate then reacts with the palladium(II) complex. There are two proposed pathways for this transfer: one involving the reaction of the borate with the palladium-halide complex, and another involving a palladium-hydroxo complex reacting with the neutral boronic acid. chembites.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Catalyst Systems and Ligand Optimization

The choice of catalyst and ligand is critical for the success and efficiency of the Suzuki-Miyaura coupling. While early examples utilized catalysts like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), significant advancements have been made in developing more active and stable catalyst systems. researchgate.netmdpi.com

The optimization of ligand equivalents is also important. While an excess of ligand can improve catalyst stability, it can also hinder the reaction by forming less reactive, bis-ligated palladium species. nih.gov Therefore, finding the optimal ligand-to-palladium ratio is crucial for maximizing reaction yield and turnover number. nih.gov

Table 1: Examples of Catalyst Systems Used in Suzuki-Miyaura Couplings

| Catalyst/Precatalyst | Ligand | Key Features |

|---|---|---|

| [Pd(PPh₃)₄] | Triphenylphosphine | A classic, widely used catalyst. researchgate.netmdpi.com |

| Pd(OAc)₂ | PCy₃ | Effective for a diverse range of aryl and vinyl triflates. |

| XPhos-Pd-G2 | XPhos | A second-generation Buchwald precatalyst enabling efficient borylation/Suzuki coupling. nih.gov |

| [Pd(dppf)Cl₂] | dppf | Found to be an effective catalyst for coupling of bromoindazoles. nih.gov |

| Pd-NHC@Eu-BCI | N-heterocyclic carbene | A heterogeneous catalyst showing high activity. researchgate.net |

Role of Bases in Reaction Efficiency

The base plays a multifaceted and critical role in the Suzuki-Miyaura reaction. deepdyve.comresearchgate.net Its primary function is to activate the boronic acid by converting it into a more nucleophilic borate anion, which facilitates the transmetalation step. deepdyve.comresearchgate.net The strength and nature of the base can significantly influence the reaction rate and yield.

Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., Ba(OH)₂). nih.govresearchgate.netresearchgate.net The choice of base can depend on the specific substrates and reaction conditions. For instance, weaker bases may be preferred for substrates that are sensitive to strong basic conditions. The stoichiometry of the base is also a key parameter; an insufficient amount of base can lead to incomplete reaction, while an excess can sometimes promote side reactions. deepdyve.com

The efficiency of the base can also be influenced by the solvent system. For example, the use of aqueous bases is common, as water can help to dissolve the inorganic base and also participate in the catalytic cycle. researchgate.net

Solvent Effects and Reaction Media

The choice of solvent can have a profound impact on the outcome of a Suzuki-Miyaura coupling reaction. researchgate.netresearchgate.net The solvent must be able to dissolve the reactants and the catalyst system, and its polarity can influence the rates of the different steps in the catalytic cycle.

A variety of solvents have been successfully employed, often as biphasic mixtures with water. Common organic solvents include tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), and toluene. nih.govresearchgate.net The use of "green" solvents, such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-Me-THF), is an area of active research aimed at making the Suzuki-Miyaura reaction more environmentally friendly. researchgate.netnih.gov In some cases, reactions can even be carried out in neat water, which offers significant environmental and economic advantages. researchgate.net

It is also important to consider the purity of the solvent, as certain impurities can act as catalyst poisons and significantly decrease the reaction conversion. researchgate.net

Table 2: Common Solvents for Suzuki-Miyaura Reactions

| Solvent | Typical Use |

|---|---|

| Tetrahydrofuran (THF) | Often used in combination with water. nih.govresearchgate.net |

| Dimethoxyethane (DME) | A common solvent, sometimes used with an aqueous base. nih.gov |

| Toluene | Another frequently used organic solvent. researchgate.net |

| Propylene Carbonate (PC) | A "green" solvent alternative. researchgate.net |

| Water | Can be used as the sole solvent in some ligand-free systems. researchgate.net |

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation has emerged as a powerful tool to accelerate Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org The use of microwave heating can significantly reduce reaction times, often from hours to minutes, and can also lead to improved yields. nih.gov This is attributed to the efficient and rapid heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating methods.

This technique has been successfully applied to the coupling of various substrates, including those that are challenging to react under conventional conditions. For example, microwave-assisted Suzuki-Miyaura couplings have been reported for the synthesis of α-arylenaminones and various heteroaryl compounds. nih.govrsc.orgnih.gov The optimization of microwave conditions, such as temperature and irradiation time, is crucial for achieving the best results.

Stereocomplementary Cross-Coupling Applications

While not extensively documented specifically for (5-bromo-1H-indol-2-yl)boronic acid, the development of stereoselective Suzuki-Miyaura cross-coupling reactions is a significant area of research. These reactions aim to control the three-dimensional arrangement of atoms in the product molecule. One approach involves the desymmetrization of prochiral bis-boronates, where a chiral catalyst selectively reacts with one of two boronic ester groups to create an enantioenriched product. This strategy provides access to chiral building blocks with multiple contiguous stereocenters. The transmetalation step is often the enantioselective-determining step in these reactions. nih.gov

Direct Cross-Coupling in Complex Mixtures (e.g., Crude Extracts)

The application of cross-coupling reactions directly to complex mixtures such as crude natural product extracts represents a frontier in synthetic chemistry, often referred to as late-stage functionalization. chemrxiv.orgtaylorandfrancis.comnih.govThis strategy aims to modify bioactive molecules without the need for lengthy isolation and purification of individual components, thereby accelerating the drug discovery process. nih.govmit.edu The use of (5-bromo-1H-indol-2-yl)boronic acid in such a context is theoretically plausible but faces significant practical hurdles. The primary challenge lies in achieving chemoselectivity. A crude extract contains a multitude of functional groups (e.g., alcohols, amines, carboxylic acids) that can interact with or deactivate the metal catalyst, or compete in side reactions. taylorandfrancis.comFor a Suzuki-Miyaura coupling involving (5-bromo-1H-indol-2-yl)boronic acid to be successful in such an environment, the catalytic system must be exquisitely selective for the target C-X (halide or triflate) bond within a specific molecule in the extract, avoiding reactions with other functionalities.

Furthermore, issues such as catalyst poisoning by sulfur-containing compounds or sequestration by highly polar molecules are common in complex mixtures. The inherent instability of some boronic acids under basic coupling conditions can also lead to undesired protodeboronation, further complicating the reaction outcome. researchgate.netWhile no specific examples of (5-bromo-1H-indol-2-yl)boronic acid being successfully used in a direct coupling with a crude extract have been documented, the development of highly robust and selective catalyst systems is an active area of research that may one day enable such transformations.

Other Metal-Catalyzed Coupling Reactions

Beyond the well-known Suzuki-Miyaura reaction, (5-bromo-1H-indol-2-yl)boronic acid is a potential partner in a range of other metal-catalyzed transformations. These reactions expand its utility, allowing for the formation of diverse chemical bonds.

Copper-catalyzed C-H arylation has emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for forming carbon-carbon bonds. nih.govnih.govIn this type of reaction, (5-bromo-1H-indol-2-yl)boronic acid can serve as the arylating agent, transferring the 5-bromo-1H-indol-2-yl moiety to the C-H bond of another (hetero)arene.

These reactions are typically mediated by copper salts, such as copper(II) trifluoroacetate (B77799) (Cu(OCOCF3)2) or copper(I) iodide (CuI), and often proceed without the need for expensive or complex ligands. nih.govorganic-chemistry.orgThe reaction is particularly effective for electron-rich arenes and heterocycles. For instance, indoles and pyrroles can undergo multiple C-H arylations, leading to extended π-systems. The proposed mechanism often involves the formation of an arylcopper intermediate from the boronic acid, which then reacts with the C-H bond of the substrate.

Table 1: Representative Conditions for Copper-Mediated C-H Arylation

| Component | Role | Example Reagent/Condition |

| Arylating Agent | Source of the aryl group | (5-bromo-1H-indol-2-yl)boronic acid |

| Substrate | Arene with C-H bond to be functionalized | Electron-rich heterocycles (e.g., another indole (B1671886), pyrrole) |

| Catalyst | Mediates the C-C bond formation | Cu(OCOCF3)2, CuI nih.govorganic-chemistry.org |

| Base | Often required for C-H activation/transmetalation | LiOtBu, K3PO4 nih.gov |

| Solvent | Reaction medium | DMF, DMPU, Dioxane |

This method avoids the pre-functionalization of the arene substrate, making it a more atom-economical approach for synthesizing biaryl and heteroaryl compounds.

Advanced Applications in Chemical Synthesis and Materials Science Research

Building Block in Complex Organic Synthesis

The utility of (5-bromo-1H-indol-2-yl)boronic acid in organic synthesis stems from its identity as a stable, non-toxic, and readily available indole (B1671886) derivative. nih.gov It serves as a key intermediate, enabling the functionalization and elaboration of the indole scaffold through a variety of chemical transformations. nih.gov

Construction of Diverse Substituted Indole Scaffolds

The indole ring is a foundational structure in many biologically active compounds. nih.gov The ability to strategically introduce substituents onto this ring is crucial for developing new molecules with desired properties. (5-bromo-1H-indol-2-yl)boronic acid is an excellent starting material for this purpose. The boronic acid group at the C2 position acts as a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This allows chemists to build a library of C2-functionalized indoles, while the bromine atom at the C5 position remains available for subsequent, orthogonal chemical transformations. This dual functionality enables a modular approach to synthesizing complex and diversely substituted indole frameworks.

Synthesis of Biaryl and Heterobiaryl Compounds

One of the most powerful and widely used applications of boronic acids is the Suzuki-Miyaura cross-coupling reaction, a method for forming carbon-carbon bonds. nih.govorganic-chemistry.org (5-bromo-1H-indol-2-yl)boronic acid is an ideal substrate for these reactions, where it couples with various aryl and heteroaryl halides. nih.gov This reaction facilitates the direct connection of the indole ring to another aromatic system, yielding complex biaryl and heterobiaryl structures that are prevalent in medicinal chemistry and materials science. organic-chemistry.org

The success of these couplings often depends on carefully selected reaction conditions, including the palladium catalyst, ligands, and base. acs.orgnih.gov For instance, highly active and stable palladium-phosphine catalysts have been developed to efficiently couple challenging heterocyclic substrates like indole boronic acids. organic-chemistry.org The N-H group of the indole can sometimes inhibit the catalyst, and in many synthetic routes, it is temporarily replaced with a protecting group, such as a tert-butoxycarbonyl (Boc) group, to improve reaction yields and prevent side reactions. acs.org

| Coupling Partner Class | Example Coupling Partner | Resulting Structure Type |

|---|---|---|

| Aryl Halides | 1-Bromo-4-fluorobenzene | Fluorinated Biaryl |

| Heteroaryl Halides | 2-Chloropyridine | Indolyl-Pyridine Heterobiaryl |

| Complex Heteroaryl Halides | 6-Bromoquinoline | Indolyl-Quinoline Heterobiaryl nih.gov |

| Substituted Heteroaryl Halides | (7-chlorobenzo[b]thiophen-2-yl)boronic acid (example of reverse coupling) | Complex Polycyclic Heteroaromatic nih.gov |

Diversification Strategies for Nitrogen Heterocycles (e.g., Pyrimidines, Pyridines)

The synthesis of molecules containing linked nitrogen heterocycles is of particular interest due to their frequent appearance in pharmaceuticals. organic-chemistry.org (5-bromo-1H-indol-2-yl)boronic acid is effectively used in Suzuki-Miyaura coupling reactions with halogenated nitrogen heterocycles like pyridines, pyrimidines, and pyrazoles. organic-chemistry.orgnih.gov This strategy allows for the direct and modular construction of complex scaffolds where the 5-bromoindole (B119039) unit is appended to another nitrogen-containing ring system. chemscene.com The development of specialized catalysts has enabled these couplings to proceed with high efficiency, even with substrates that are known to be challenging due to the basicity of the nitrogen atoms, which can deactivate traditional catalysts. organic-chemistry.org

Derivatization of Natural Product Scaffolds for Chemical Biology Investigations

Chemical biology often employs small molecules to probe and understand complex biological systems. chemscene.com A powerful strategy in this field is the derivatization of known natural products to create new chemical probes. The defined reactivity of (5-bromo-1H-indol-2-yl)boronic acid allows it to be coupled to natural product scaffolds that have been functionalized with a halide. This approach generates novel hybrid molecules, combining the structural features of the natural product with the 5-bromoindole moiety. These new derivatives can then be used in chemical biology investigations to explore structure-activity relationships, identify new biological targets, or modulate the activity of known ones.

Role in Medicinal Chemistry Research (as a Synthetic Intermediate)

In medicinal chemistry, (5-bromo-1H-indol-2-yl)boronic acid is not typically the final active compound but rather a crucial synthetic intermediate. nih.govnih.gov Its value lies in its ability to facilitate the rapid and efficient assembly of novel molecular frameworks that are then screened for potential therapeutic activity. nih.gov

Precursors for the Development of Novel Molecular Architectures

The indole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a wide range of biological targets. nih.gov (5-bromo-1H-indol-2-yl)boronic acid serves as a precursor for building novel molecular architectures centered around this important scaffold. nih.govnih.gov Through cross-coupling reactions, medicinal chemists can synthesize libraries of compounds where different aryl or heteroaryl groups are attached to the C2 position of the indole.

These resulting biaryl and heterobiaryl compounds are frequently investigated as potential inhibitors of enzymes, such as protein kinases, or as ligands for G-protein coupled receptors. wikipedia.org The bromine atom at the C5 position provides an additional vector for diversification, allowing chemists to systematically modify that part of the molecule to fine-tune properties like potency, selectivity, and metabolic stability. This modular approach, enabled by intermediates like (5-bromo-1H-indol-2-yl)boronic acid, is fundamental to modern drug discovery programs. wikipedia.org

Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. dergipark.org.trresearchgate.net The compound (5-bromo-1H-indol-2-yl)boronic acid, along with its derivatives, serves as a critical template for Structure-Activity Relationship (SAR) studies, which are essential for optimizing drug candidates. SAR studies systematically modify the structure of a hit compound to explore how changes in its shape, charge, and hydrophobic character affect its biological activity. nih.govacs.org

The bromo-indole scaffold is particularly useful for these investigations. For instance, in the development of small molecule HIV-1 fusion inhibitors, researchers have used 5-bromoindole as a starting material to synthesize various bisindole structures. nih.gov By creating different linkages between indole rings (e.g., 5-5', 5-6', 6-6') and introducing a variety of substituents, scientists can probe the specific hydrophobic and electrostatic interactions required for binding to the target protein, glycoprotein (B1211001) 41. nih.govacs.org These systematic modifications help to map the binding pocket and identify the key features necessary for potent antiviral activity. nih.gov

Similarly, SAR studies on N-substituted indole derivatives as inhibitors of the anti-apoptotic protein Mcl-1 have utilized the indole core to explore modifications of hydrophobic tails and acidic chains attached to the scaffold. nih.gov The versatility of the (5-bromo-1H-indol-2-yl)boronic acid allows for the introduction of diverse chemical groups through reactions like the Suzuki-Miyaura coupling, where the boronic acid is a key reactant. This enables the creation of large libraries of related compounds, which are then screened to build a comprehensive understanding of the relationship between molecular structure and inhibitory function. nih.govacs.org This iterative process of synthesis and biological evaluation is fundamental to rational drug design.

Applications in Materials Science

Indole derivatives are not only significant in biology but also in materials science, where their unique electronic and structural properties are exploited. dergipark.org.trmdpi.com The indole ring system is a key component in various functional materials, including polymers and molecular chromophores. The development of indole-based materials has led to innovations in electronics, optics, and sensor technology.

The incorporation of (5-bromo-1H-indol-2-yl)boronic acid into polymer chains allows for the creation of materials with highly tunable properties. The indole unit itself can be used to synthesize polyesters with adjustable glass-transition temperatures (Tg) by varying the length of methylene (B1212753) bridges in the polymer backbone. acs.org This tunability is crucial for designing plastics that can replace commercial polyesters in a wide range of applications. acs.org

Furthermore, the boronic acid group is renowned for its ability to form reversible covalent bonds with diols, such as sugars. wikipedia.orgwiley-vch.de When boronic acids are incorporated into polymer networks, they can act as responsive cross-linkers. rsc.orgmdpi.com This allows the resulting materials, often hydrogels, to swell or shrink in response to changes in pH or the concentration of glucose. mdpi.comutwente.nl This responsive behavior is the basis for creating "smart" materials for applications like autonomous drug delivery systems and glucose sensors. mdpi.com By combining the structural benefits of indole-based polymers with the responsive nature of boronic acids, (5-bromo-1H-indol-2-yl)boronic acid serves as a monomer for advanced polymers whose mechanical, thermal, and chemical sensing properties can be precisely controlled. acs.orgmdpi.com

The indole scaffold is a key component in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. ambeed.comnih.gov The electronic properties of indole can be finely tuned by introducing electron-donating or electron-withdrawing groups, making it an excellent building block for push-pull chromophores, where electron density is moved across the molecule upon light absorption. acs.org The subject compound, with its electron-withdrawing bromo and boronic acid groups, is a prime candidate for such applications. For example, indolyl aldehydes bearing halogen groups, including bromo, have been shown to be effective precursors for polycyclic frameworks with potential optoelectronic applications. acs.org

Indole derivatives have been successfully used to create multi-resonance emitters that produce pure-green light in OLEDs. nih.gov The synthesis of poly(N-arylene diindolylmethane)s has yielded polymers with strong solid-state fluorescence and good electroactivity, suitable for use as blue-light emitters. rsc.org

Beyond optoelectronics, indole derivatives are also used to create photochromic materials, which change color reversibly upon exposure to light. youtube.com Indole-substituted fulgides and thiosemicarbazones have demonstrated reversible solid-state photochromic behavior. google.comrsc.orgrsc.org This property is driven by light-induced structural changes in the molecule, such as intermolecular proton transfer. rsc.orgrsc.org The ability to functionalize the indole ring allows for the tuning of these photochromic properties, making (5-bromo-1H-indol-2-yl)boronic acid a valuable precursor for advanced materials used in optical information storage and anti-counterfeiting technologies. google.comrsc.org

Conducting polymers are organic materials that can conduct electricity, a property that stems from the delocalized π-electrons along their backbone. youtube.comyoutube.comyoutube.com Polyindole and its derivatives are an important class of conducting polymers due to their environmental stability, high redox activity, and tunable conductivity. materialsciencejournal.orgresearchgate.net The properties of polyindole can be enhanced by forming nanocomposites with materials like metal oxides. materialsciencejournal.orgijacskros.com

The electropolymerization of indole monomers is a common method for creating thin films of conducting polymers. pan.pl Studies have shown that substituents on the indole ring significantly affect the electropolymerization process and the properties of the resulting polymer. electrochemsci.org Specifically, the electropolymerization of 5-bromoindole has been successfully demonstrated. acs.org The use of boron trifluoride diethyl etherate (BFEE) as part of the electrolyte has been shown to facilitate the polymerization of indole and its derivatives under milder conditions, yielding high-quality polymer films. electrochemsci.orgresearchgate.net

Therefore, (5-bromo-1H-indol-2-yl)boronic acid is a highly suitable monomer for creating functionalized conducting polymers. The bromine atom and the boronic acid group can serve as handles for further chemical modifications, either before or after polymerization. This allows for the introduction of specific functionalities to the conducting polymer, tailoring it for applications such as chemical sensors, biosensors, and electrochromic devices. nih.govcore.ac.uk

Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Role/Application Mentioned |

| (5-bromo-1H-indol-2-yl)boronic acid | 1107627-19-9 | C₈H₇BBrNO₂ | Core subject; scaffold for synthesis |

| 5-Bromoindole | 10075-50-0 | C₈H₆BrN | Starting material for SAR studies |

| Indole-5-boronic acid | 144104-59-6 | C₈H₈BNO₂ | Starting material for synthesis |

| Polyindole | N/A | (C₈H₇N)n | Conducting polymer |

| Poly(5-bromoindole) | N/A | (C₈H₆BrN)n | Conducting polymer derivative |

Perspectives and Future Research Directions

Emerging Synthetic Strategies for Indolylboronic Acids

The development of efficient and versatile methods for the synthesis of indolylboronic acids is crucial for unlocking their full potential. While traditional methods such as the Suzuki-Miyaura reaction have been instrumental, researchers are increasingly focusing on more direct and sustainable approaches. nih.gov

One of the most promising emerging strategies is C-H borylation . rsc.org This method allows for the direct conversion of a carbon-hydrogen bond on the indole (B1671886) ring into a carbon-boron bond, bypassing the need for pre-functionalized starting materials. rsc.org This approach is not only more atom-economical but also opens up new avenues for accessing previously inaccessible isomers. Research in this area is focused on developing more selective and robust catalysts that can functionalize specific positions on the indole nucleus with high precision.

Another area of active research is the development of cyclization protocols for the synthesis of indolylboronic acid derivatives. mdpi.comresearchgate.net These methods involve the construction of the indole ring and the introduction of the boronic acid functionality in a single, elegant step. mdpi.com Such strategies are particularly attractive for their ability to rapidly generate molecular complexity from simple starting materials.

Furthermore, decarboxylative cross-coupling represents an alternative and innovative route to indolylboronic acids. This method utilizes readily available indole carboxylic acids as starting materials, offering a different disconnection approach to these valuable building blocks. mdpi.com

The table below summarizes some of the emerging synthetic strategies for indolylboronic acids, which are applicable to the synthesis of (5-bromo-1H-indol-2-yl)boronic acid and its derivatives.

| Synthetic Strategy | Description | Key Advantages | Relevant Research Findings |

| C-H Borylation | Direct conversion of a C-H bond to a C-B bond. | Atom-economical, access to novel isomers. | Development of iridium-catalyzed C-H activation and borylation for molecular diversification. rsc.org |

| Cyclization Protocols | Construction of the indole ring and introduction of the boronic acid in one step. | Rapid generation of molecular complexity. | Use of substituted anilines to synthesize indolylboronic acid derivatives. mdpi.comresearchgate.net |

| Decarboxylative Cross-Coupling | Use of indole carboxylic acids as starting materials. | Alternative disconnection approach. | Palladium or rhodium-catalyzed borylation of indole carboxylic acids. mdpi.com |

Exploration of Novel Catalytic Systems for Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a key application of (5-bromo-1H-indol-2-yl)boronic acid. nih.govwwjmrd.com The development of novel catalytic systems is paramount for improving the efficiency, scope, and sustainability of these reactions.

A significant focus is on the design of new palladium-based catalysts with enhanced activity and stability. acs.org This includes the development of sophisticated phosphine (B1218219) ligands that can promote the reaction of challenging substrates, such as those with steric hindrance or deactivating functional groups. acs.org The goal is to achieve high yields under milder reaction conditions, with lower catalyst loadings, and in more environmentally friendly solvents.

Beyond palladium, there is a growing interest in exploring catalysts based on more abundant and less expensive metals. While still in their early stages, the development of nickel, copper, and iron-based catalysts for cross-coupling reactions holds significant promise for more sustainable chemical manufacturing.

The table below highlights some of the key areas of exploration for novel catalytic systems for the cross-coupling of indolylboronic acids.

| Catalytic System | Focus of Research | Potential Benefits | Relevant Research Findings |

| Palladium-based Catalysts | Development of new phosphine ligands and pre-catalysts. | Higher yields, milder reaction conditions, lower catalyst loadings. | Use of SPhos ligand for fast Suzuki-Miyaura coupling of unstable boronic acids. acs.org |

| Nickel-based Catalysts | Exploration of nickel as a cheaper alternative to palladium. | Cost-effective and sustainable synthesis. | Development of versatile nickel catalyst systems for cross-coupling reactions. |

| Copper and Iron-based Catalysts | Investigation of earth-abundant metals for catalysis. | Increased sustainability and reduced environmental impact. | Research into copper and iron-catalyzed cross-coupling reactions. |

Innovative Applications in Advanced Materials

The unique electronic and photophysical properties of the indole scaffold make (5-bromo-1H-indol-2-yl)boronic acid an attractive building block for the design of advanced materials. mdpi.com The bromo- and boronic acid functionalities provide convenient handles for polymerization and post-polymerization modification, enabling the creation of a wide range of functional materials.

One of the most exciting areas of application is in the field of organic electronics . mdpi.comfrontiersin.org Indole-containing polymers have shown promise as active materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of these materials through chemical modification of the indole ring is a key advantage. rsc.org

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes (5-bromo-1H-indol-2-yl)boronic acid a promising candidate for the development of stimuli-responsive materials . These materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific analytes. This opens up possibilities for applications in drug delivery, sensing, and self-healing materials.

The table below outlines some of the innovative applications of indolylboronic acids in advanced materials.

| Application Area | Description | Key Properties | Potential Uses |

| Organic Electronics | Use as a monomer for the synthesis of conjugated polymers. | Tunable electronic and photophysical properties. | OLEDs, OPVs, OFETs. mdpi.comfrontiersin.org |

| Stimuli-Responsive Materials | Formation of reversible covalent bonds with diols. | Responsiveness to external stimuli (pH, temperature, analytes). | Drug delivery, sensing, self-healing materials. |

| Porous Organic Polymers | Creation of porous materials with high surface area. | Tunable porosity and functionality. | Gas storage, catalysis, separation. |

Integration with Flow Chemistry and Automated Synthesis

The integration of modern synthetic technologies such as flow chemistry and automated synthesis is set to revolutionize the way we prepare and study chemical compounds. sigmaaldrich.com These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a flask, is particularly well-suited for the synthesis of (5-bromo-1H-indol-2-yl)boronic acid and its derivatives. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. Furthermore, the small reactor volumes used in flow chemistry can enhance the safety of handling potentially hazardous reagents.

Automated synthesis platforms can be used to rapidly synthesize and screen libraries of compounds based on the (5-bromo-1H-indol-2-yl)boronic acid scaffold. sigmaaldrich.comnih.gov This can significantly accelerate the discovery of new materials with desired properties. The combination of automated synthesis with high-throughput screening can enable the rapid optimization of reaction conditions and the identification of lead compounds for a variety of applications.

The table below summarizes the benefits of integrating flow chemistry and automated synthesis in the research and development of (5-bromo-1H-indol-2-yl)boronic acid.

| Technology | Key Advantages | Impact on Research and Development |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Enables the safe and efficient synthesis of (5-bromo-1H-indol-2-yl)boronic acid and its derivatives on a larger scale. beilstein-journals.org |

| Automated Synthesis | Rapid synthesis and screening of compound libraries. | Accelerates the discovery of new materials and the optimization of reaction conditions. sigmaaldrich.comnih.gov |

Computational Chemistry Approaches in Predicting Reactivity and Designing New Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into the structure, properties, and reactivity of molecules. nih.gov In the context of (5-bromo-1H-indol-2-yl)boronic acid, computational methods can be used to predict its reactivity in various chemical transformations and to guide the design of new derivatives with tailored properties. researchgate.net

Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of synthetic transformations involving (5-bromo-1H-indol-2-yl)boronic acid, such as its cross-coupling reactions. nih.gov This can help to understand the factors that control the efficiency and selectivity of these reactions and to design more effective catalysts.

Furthermore, in silico design and virtual screening can be used to explore the vast chemical space of possible derivatives of (5-bromo-1H-indol-2-yl)boronic acid. orientjchem.orgnih.gov By predicting the properties of these virtual compounds, researchers can prioritize the synthesis of the most promising candidates for a given application, thereby saving time and resources.

The table below outlines the role of computational chemistry in the study of (5-bromo-1H-indol-2-yl)boronic acid.

| Computational Method | Application | Benefits | Relevant Research Findings |

| Density Functional Theory (DFT) | Modeling reaction mechanisms. | Understanding reaction pathways and designing better catalysts. | DFT calculations used to study the regioselectivity of nucleophilic additions to indolynes. nih.gov |

| In Silico Design | Designing new derivatives with tailored properties. | Prioritizing the synthesis of promising candidates. | In silico studies of indole derivatives for various biological activities. orientjchem.orgnih.gov |

| Virtual Screening | Screening large libraries of virtual compounds. | Identifying potential lead compounds for specific applications. | Virtual screening of compound libraries against biological targets. |

Q & A

Q. What are the common synthetic routes for (5-bromo-1H-indol-2-yl)boronic acid, and how are intermediates purified?

Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, using halogenated indole precursors (e.g., 5-bromoindole derivatives). Key intermediates, like pinacol boronic esters, are often synthesized first due to their stability, followed by hydrolysis to yield the free boronic acid. Purification challenges arise from boronic acid hydration and self-condensation; methods include column chromatography with deactivated silica gel or recrystallization under inert conditions. Monitoring by LC-MS/MS in MRM mode ensures intermediate integrity .

Q. Which analytical techniques are essential for structural characterization of (5-bromo-1H-indol-2-yl)boronic acid?

- X-ray crystallography : Resolves bond angles and planarity of the indole-boronic acid system. SHELX programs refine crystal structures, critical for confirming boron coordination geometry .

- NMR spectroscopy : B NMR identifies boronic acid speciation (e.g., trigonal vs. tetrahedral forms), while H/C NMR confirms substitution patterns on the indole ring.

- MALDI-MS : Using 2,5-dihydroxybenzoic acid (DHB) matrix suppresses boroxine formation, enabling accurate mass determination of boronic acid derivatives .

Advanced Research Questions

Q. How can the kinetic parameters (konk_{on}kon, koffk_{off}koff) of diol binding be measured for this compound?

Stopped-flow fluorescence assays are optimal for rapid binding kinetics. For example, mix equimolar solutions of (5-bromo-1H-indol-2-yl)boronic acid and diols (e.g., fructose, glucose) in buffered aqueous media (pH 7.4). Fluorescence quenching or enhancement (if using reporter groups) is monitored in real-time. Data fitting to pseudo-first-order models yields , while displacement experiments with competitive inhibitors determine . Affinity trends () correlate with dominance, as seen with isoquinolinylboronic acids .

Q. What methodologies ensure detection of mutagenic impurities in drug substances containing this boronic acid?

Highly sensitive LC-MS/MS in MRM mode quantifies impurities at sub-ppm levels. For example:

- Column : C18 with 0.1% formic acid in water/acetonitrile gradients.

- Ionization : ESI-negative mode for underivatized boronic acids.

- Validation : Follow ICH guidelines for LOD (0.1 ppm), LOQ (0.3 ppm), and linearity (0.1–10 ppm). Cross-validate with orthogonal techniques like F NMR if fluorinated analogs are present .

Q. How do secondary interactions affect glycoprotein binding studies with this compound?

Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces reveals binding specificity. Immobilize (5-bromo-1H-indol-2-yl)boronic acid on carboxymethyl dextran-coated gold chips. Inject glycoproteins (e.g., RNase B) in varying buffers (pH 6–9). Non-specific interactions (e.g., electrostatic) are minimized using high-ionic-strength buffers (150 mM NaCl). Binding reversibility is tested with 0.1 M borate buffer (pH 10), confirming diol-dependent affinity .

Q. What thermal degradation pathways are relevant for assessing flame-retardant potential?

Thermogravimetric analysis (TGA) under nitrogen/air (10°C/min, 25–800°C) identifies decomposition steps. Aromatic boronic acids typically form boroxines (cyclic trimers) at 150–300°C, releasing water. Above 400°C, carbonization yields boron-rich char. Pyrolysis-GC/MS characterizes volatile byproducts (e.g., brominated indole fragments). Structure-stability trends: Electron-withdrawing groups (e.g., Br on indole) enhance thermal resistance by reducing boroxine formation .

Q. How is this compound utilized in proteasome inhibitor design?

Rational design involves mimicking peptide substrates. For example:

- Substrate mimicry : Replace the C-terminal aldehyde of peptide inhibitors (e.g., MG-132) with boronic acid to enhance proteasome binding via Thr1Oγ–B coordination.

- Co-crystallization : Validate binding modes using 20S proteasome crystals (PDB: 1FNT). IC values are determined via fluorogenic substrate (e.g., Suc-LLVY-AMC) assays in cell lysates .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.